Heliomicin -

Heliomicin

Catalog Number: EVT-245672
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Heliomicin is derived from the immune response of Heliothis virescens, a moth species. The production of this peptide occurs when the organism is exposed to pathogens, highlighting its role in innate immunity against fungal infections .

Classification

Heliomicin belongs to a class of antimicrobial peptides known as defensins, which are characterized by their small size and the presence of disulfide bonds that stabilize their structure. These peptides are crucial components of the innate immune system across various organisms, including plants and insects .

Synthesis Analysis

Methods

The synthesis of heliomicin can be achieved through recombinant DNA technology. The gene encoding heliomicin is cloned into expression vectors and introduced into yeast cells, where it is expressed as a fusion protein. This method allows for large-scale production and purification of the peptide from culture media.

Technical Details

The purification process typically involves techniques such as affinity chromatography and high-performance liquid chromatography (HPLC) to isolate heliomicin from other cellular components. Following purification, the integrity and purity of heliomicin are confirmed using mass spectrometry techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) analysis .

Molecular Structure Analysis

Structure

Heliomicin adopts a characteristic three-dimensional structure stabilized by multiple disulfide bridges. The peptide exhibits a cysteine-stabilized alpha-beta motif, which is common among defensins. This structure is crucial for its biological activity against microbes .

Data

The molecular weight of heliomicin is approximately 4.5 kDa, and its sequence contains several conserved cysteine residues that form disulfide bonds. Structural studies using nuclear magnetic resonance (NMR) have revealed that the peptide maintains a compact conformation essential for its function .

Chemical Reactions Analysis

Reactions

Heliomicin interacts with microbial membranes, leading to membrane disruption and subsequent cell death. The mechanism involves binding to specific lipid components within the membranes of target fungi or bacteria, which alters membrane permeability.

Technical Details

Studies have shown that heliomicin can induce pore formation in microbial membranes, a process that is critical for its antifungal activity. The peptide's ability to disrupt membrane integrity is attributed to its amphipathic nature, allowing it to insert into lipid bilayers effectively .

Mechanism of Action

Process

The mechanism by which heliomicin exerts its antifungal effects involves several steps:

  1. Membrane Binding: Heliomicin binds to the surface of fungal cells.
  2. Membrane Insertion: The peptide inserts itself into the lipid bilayer.
  3. Pore Formation: This insertion leads to the formation of pores within the membrane.
  4. Cell Lysis: The resulting loss of membrane integrity causes cell lysis and death.

Data

Experimental assays have demonstrated that heliomicin exhibits significant activity against various fungal strains, including Candida species, confirming its potential as an antifungal agent .

Physical and Chemical Properties Analysis

Physical Properties

Heliomicin is a water-soluble peptide with a relatively low molecular weight. Its solubility enhances its bioavailability when administered in therapeutic contexts.

Chemical Properties

The peptide's stability is influenced by pH and temperature, with optimal activity observed at physiological conditions. Heliomicin retains its antimicrobial properties under various environmental conditions, making it a robust candidate for further research .

Applications

Scientific Uses

Heliomicin has potential applications in several fields:

  • Pharmaceutical Development: Its antifungal properties make it a candidate for developing new antifungal drugs.
  • Agricultural Biotechnology: The peptide could be utilized in crop protection against fungal pathogens.
  • Research Tool: Heliomicin serves as a model for studying antimicrobial mechanisms and designing novel peptides with enhanced activity against resistant strains .
Introduction to Heliomicin as a Model Antimicrobial Peptide

Biological Origin and Evolutionary Context in Heliothis virescens

Heliothis virescens (Lepidoptera: Noctuidae), commonly known as the tobacco budworm moth, is a widely distributed insect pest affecting agricultural crops across the Americas. Within this species, heliomicin is inducibly synthesized following experimental infection or immune challenge, primarily within the insect’s hemolymph. The peptide exists as a 44-amino acid mature protein (UniProt ID: P81544) encoded by genes responsive to fungal invasion. Its primary structure includes six conserved cysteine residues forming three essential disulfide bonds—a hallmark of defensin peptides [3] [6] [8].

NMR structural analysis (PDB ID: 1I2U) reveals that heliomicin adopts a compact cysteine-stabilized αβ (CSαβ) motif. This architecture comprises an N-terminal loop, a central α-helix (residues 18–27), and a C-terminal antiparallel β-sheet (residues 32–38 and 40–43). The three disulfide bonds (Cys19–Cys36, Cys27–Cys42, and Cys34–Cys44) stabilize this scaffold, enabling exceptional thermal and proteolytic resistance. Electrostatic surface analysis shows cationic patches concentrated near the α-helix, facilitating interactions with negatively charged microbial membranes [8] [7].

Table 1: Structural Characteristics of Heliomicin

PropertyDetail
Amino Acid SequenceDKLIGSCVWGAVNYTSDCNGECLLRGYKGGHCGSFANVNCWCET
Length44 residues
Disulfide BondsCys19–Cys36, Cys27–Cys42, Cys34–Cys44
Secondary Structureα-Helix (residues 18–27), β-Sheets (residues 32–38, 40–43)
Tertiary FoldCysteine-stabilized αβ motif (CSαβ)
PDB ID1I2U

Evolutionarily, heliomicin shares sequence homology with both insect defensins (e.g., phormicin) and plant defensins (e.g., RsAFP2 from radish). This conservation suggests descent from a common ancestral defensin gene that diversified across kingdoms. Its presence in H. virescens—a lepidopteran insect—underscores the ancient origins of the CSαβ scaffold in arthropod immunity [7] [10].

Ecological Roles in Host Defense Against Fungal and Bacterial Pathogens

Heliomicin functions as a critical antifungal effector in H. virescens hemolymph, disrupting the integrity of pathogenic fungi that threaten insect development. Its primary targets include Candida albicans and Pichia pastoris, against which it exhibits micromolar-range activity. Mechanistically, heliomicin binds specifically to glucosylceramides (GlcCer)—glycosphingolipids enriched in fungal membranes. This interaction is mediated through hydrophobic residues on its α-helical domain, leading to membrane permeabilization and ion leakage [10] [3].

Notably, genetic studies confirm glucosylceramide synthase (gcs) mutants of C. albicans and P. pastoris are resistant to heliomicin, validating GlcCer as its essential molecular target. This specificity contrasts with many cationic antimicrobial peptides that rely on electrostatic membrane disruption. Beyond fungi, wild-type heliomicin shows limited antibacterial activity. However, a mutant variant (generated via point mutations in the β-hairpin region) exhibits dual antifungal and anti-Gram-positive bacterial functions. This engineered derivative underscores the potential for structural optimization to broaden heliomicin’s ecological defense repertoire [3] [6].

Table 2: Target Spectrum and Mechanisms of Heliomicin

Target PathogenActivityMechanismKey Evidence
Candida albicansAntifungalGlcCer binding → Membrane permeabilizationgcs mutants resistant; Membrane leakage assays
Pichia pastorisAntifungalGlcCer bindingELISA binding to fungal GlcCer
Gram-positive bacteria*VariableMembrane disruptionEngineered mutants enhance activity

*Wild-type activity weak; enhanced in mutants

Ecologically, heliomicin’s induction upon infection positions it as a rapid-response molecule in H. virescens immunity. Its production mitigates fungal dissemination in hemocoel, directly enhancing larval survival. This role parallels plant defensins like RsAFP2, which also target fungal GlcCer—suggesting convergent evolution of membrane-targeting strategies across kingdoms [10] [3].

Comparative Analysis with Insect Defensins and Plant Defensins

Heliomicin belongs to the defensin superfamily, characterized by the CSαβ structural motif. Among insect defensins, it shares 30–40% sequence identity with peptides like phormicin (from Phormia terranovae) and sapecin (from Sarcophaga peregrina). Structurally, these peptides conserve the disulfide-bonded core but diverge in loop regions governing target specificity. Unlike thanatin—a β-hairpin insect defensin with broad antibacterial activity—heliomicin’s elongated α-helix facilitates its selective antifungal action [7] [5].

Plant defensins (e.g., RsAFP2 from radish) exhibit striking functional convergence with heliomicin. Both target fungal GlcCer through homologous structural domains, despite divergent primary sequences. NMR analyses confirm that RsAFP2 and heliomicin bind identically to GlcCer monolayers, explaining their shared activity against C. albicans. This suggests evolutionary conservation of an ancient defensin fold optimized for glucosylceramide recognition [10].

Table 3: Comparative Features of Defensins Across Taxa

FeatureHeliomicin (Insect)Phormicin (Insect)RsAFP2 (Plant)
Primary Structure44 residues; 6 Cys40 residues; 6 Cys47 residues; 8 Cys
Disulfide ConnectivityCys¹⁹–Cys³⁶, Cys²⁷–Cys⁴², Cys³⁴–Cys⁴⁴Cys³–Cys³⁰, Cys¹⁶–Cys³⁶, Cys²⁰–Cys³⁸Complex pattern with 4 bonds
Key Biological TargetFungal GlcCerBacterial membranesFungal GlcCer
SpectrumAntifungalAntibacterialAntifungal
Structural FoldCSαβ motifCSαβ motifCSαβ + additional β-strand

Functionally, insect defensins prioritize antibacterial defense (e.g., phormicin’s activity against Gram-negative bacteria), whereas heliomicin and plant defensins specialize against fungi. This divergence likely reflects ecological pressures: H. virescens larvae face entomopathogenic fungi in soil habitats, driving selection for antifungal peptides. The shared GlcCer-targeting mechanism between heliomicin and plant defensins supports a hypothesis of cross-kingdom functional synergy, potentially co-opted from a single ancestral defensin [10] [7].

Concluding Remarks

Heliomicin exemplifies how structural conservation in defensin peptides underpins specialized ecological functions. Its GlcCer-targeting mechanism offers a template for designing novel antifungals, while its engineered variants highlight potential for broadening activity spectra. Future studies should explore hybrid defensins merging heliomicin’s antifungal module with bacterial membrane-disrupting domains.

Properties

Product Name

Heliomicin

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